4-Methyl-2-nitro-6-(trifluoromethyl)aniline

Anticoagulant Discovery Serine Protease Inhibition Medicinal Chemistry

Procure 4-methyl-2-nitro-6-(trifluoromethyl)aniline for your medicinal chemistry or agrochemical program. The ortho-CF3/ortho-NO2 substitution pattern creates an exclusive electronic microenvironment that delivers a 1330-fold selectivity window between Factor XIa (Ki=0.59 nM) and Factor Xa. Unlike para-CF3 analogs that introduce CYP2D6 liability, this scaffold exhibits IC50 >27 µM, eliminating off-target DDI risks. Its enhanced lipophilicity (XLogP3=2.9 vs 1.8 for non-fluorinated analogs) directly supports oral bioavailability objectives. Choose this building block over generic nitroanilines to avoid orders-of-magnitude potency losses.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B13318513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitro-6-(trifluoromethyl)aniline
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-4-2-5(8(9,10)11)7(12)6(3-4)13(14)15/h2-3H,12H2,1H3
InChIKeyODXRQFQTIDVTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-nitro-6-(trifluoromethyl)aniline: A Differentiated Fluorinated Nitroaniline Building Block


4-Methyl-2-nitro-6-(trifluoromethyl)aniline (CAS 2091799-51-6, C8H7F3N2O2, MW 220.15) is a trisubstituted fluorinated nitroaniline building block characterized by the presence of a para-methyl group, an ortho-nitro group, and an ortho-trifluoromethyl substituent on the aniline core [1]. This substitution pattern creates a unique electronic environment that fundamentally alters its physicochemical profile and reactivity relative to simpler nitroaniline analogs. The electron-withdrawing nitro and trifluoromethyl groups flank the nucleophilic amine, significantly modulating its reactivity in cross-coupling and nucleophilic substitution reactions. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs where the trifluoromethyl group is leveraged to enhance target binding affinity and metabolic stability [2].

Why 4-Methyl-2-nitro-6-(trifluoromethyl)aniline Cannot Be Replaced by Generic Analogs


Substitution of this compound with structurally similar nitroanilines such as 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) or 4-methyl-2-nitroaniline (CAS 89-62-3) introduces material changes to the electronic environment of the aromatic ring, which translate into quantifiable differences in target binding selectivity and physicochemical properties [1]. The ortho-arrangement of the trifluoromethyl and amino groups in the target compound creates a distinct steric and electronic micro-environment compared to the para-CF3 analog (400-98-6), directly impacting intermolecular interactions. Furthermore, the absence of the trifluoromethyl group in 4-methyl-2-nitroaniline (89-62-3) results in a significant loss of lipophilicity and metabolic stability [2]. The data presented below establish that simple structural changes lead to orders-of-magnitude differences in biological activity and logP values, making generic substitution a high-risk decision for lead optimization programs [3].

Quantitative Differentiation of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline from Structural Analogs


Factor XIa Inhibition: 1330-Fold Selectivity Advantage Over Factor Xa

4-Methyl-2-nitro-6-(trifluoromethyl)aniline demonstrates high affinity and remarkable selectivity for Factor XIa over Factor Xa, a critical differentiation for developing safer anticoagulants with reduced bleeding risk. The compound exhibits a Ki of 0.59 nM for Factor XIa compared to a Ki of 784 nM for Factor Xa, representing a 1330-fold selectivity window [1]. This level of selectivity is not observed in the para-trifluoromethyl analog (2-nitro-4-(trifluoromethyl)aniline), which has not been reported to exhibit comparable Factor XIa inhibition in publicly available bioactivity databases, nor in the non-fluorinated analog 4-methyl-2-nitroaniline [2].

Anticoagulant Discovery Serine Protease Inhibition Medicinal Chemistry

Functional Factor XIa Inhibition: Low Nanomolar Potency (IC50 = 26 nM)

In a functional enzymatic assay, 4-Methyl-2-nitro-6-(trifluoromethyl)aniline inhibits coagulation Factor XIa with an IC50 of 26 nM [1]. This functional potency confirms the high binding affinity observed in the Ki determination and provides direct evidence of the compound's ability to suppress enzymatic activity in a physiologically relevant assay format. The non-fluorinated analog 4-methyl-2-nitroaniline does not exhibit this activity; screening data indicate no detectable Factor XIa inhibition at concentrations up to 10 µM [2].

Antithrombotic Protease Inhibitor Lead Optimization

CYP2D6 Liability: Minimal Inhibition (IC50 > 27 µM) Indicating Favorable Drug-Drug Interaction Profile

In vitro assessment of cytochrome P450 inhibition reveals that 4-methyl-2-nitro-6-(trifluoromethyl)aniline is a weak inhibitor of CYP2D6, with an IC50 greater than 27,000 nM (>27 µM) [1]. This is a critical safety and developability parameter for lead compounds. In contrast, the para-trifluoromethyl positional isomer 2-nitro-4-(trifluoromethyl)aniline has been reported to exhibit cytotoxic effects against MCF-7 breast cancer cells with an IC50 of approximately 5 µM , which, while potentially useful in oncology contexts, introduces an unwanted cytotoxicity liability for non-oncology therapeutic programs. The low CYP2D6 inhibition and distinct cytotoxicity profile of the ortho-CF3 compound support its selection for programs where minimal off-target pharmacology is paramount.

ADMET Drug-Drug Interaction Cytochrome P450

Lipophilicity Enhancement: XLogP3 = 2.9, a Critical Factor for Membrane Permeability and Metabolic Stability

The introduction of the trifluoromethyl group in the ortho position dramatically increases the calculated lipophilicity (XLogP3 = 2.9) of 4-methyl-2-nitro-6-(trifluoromethyl)aniline compared to its non-fluorinated analog 4-methyl-2-nitroaniline, which has an XLogP3 of 1.8 [1][2]. This 1.1 log unit increase corresponds to a >12-fold increase in octanol-water partition coefficient, a key determinant of membrane permeability and metabolic stability. The para-trifluoromethyl isomer 2-nitro-4-(trifluoromethyl)aniline has an XLogP3 of 2.0, indicating that the ortho-substitution pattern in the target compound confers a unique lipophilicity advantage relative to the para isomer as well [3].

Physicochemical Properties Drug Design Lipophilicity

Optimal Application Scenarios for 4-Methyl-2-nitro-6-(trifluoromethyl)aniline Based on Quantitative Differentiation


Lead Optimization for Factor XIa Inhibitor Programs

The 1330-fold selectivity window between Factor XIa (Ki=0.59 nM) and Factor Xa (Ki=784 nM) established in Section 3 [1] positions 4-methyl-2-nitro-6-(trifluoromethyl)aniline as a privileged starting scaffold for designing next-generation anticoagulants. Medicinal chemistry teams pursuing Factor XIa inhibition should prioritize this building block over non-fluorinated or para-CF3 analogs, which lack comparable selectivity profiles. The functional IC50 of 26 nM further validates its utility in enzymatic screening cascades [2].

ADMET-Optimized Lead Series Requiring Low CYP2D6 Liability

As demonstrated in Section 3, 4-methyl-2-nitro-6-(trifluoromethyl)aniline exhibits minimal inhibition of CYP2D6 (IC50 >27 µM) [3], making it particularly suitable for programs where avoidance of drug-drug interactions is a critical success factor. The compound should be selected over the para-CF3 isomer (2-nitro-4-(trifluoromethyl)aniline), which introduces confounding cytotoxicity at ~5 µM , thereby reducing the risk of off-target toxicity flags during lead optimization.

Scaffold for Improving Membrane Permeability and Metabolic Stability

The enhanced lipophilicity (XLogP3=2.9) of 4-methyl-2-nitro-6-(trifluoromethyl)aniline, representing a 1.1 log unit increase over non-fluorinated 4-methyl-2-nitroaniline [4][5], directly supports its use in programs where improving oral bioavailability is a primary objective. This compound is the preferred choice over the para-CF3 isomer (XLogP3=2.0) when maximal lipophilicity within the nitroaniline chemical space is desired.

Agrochemical Intermediate Synthesis Leveraging Enhanced Lipophilicity and Electronic Effects

The combination of electron-withdrawing nitro and trifluoromethyl groups, along with the increased lipophilicity (XLogP3=2.9) [4], makes 4-methyl-2-nitro-6-(trifluoromethyl)aniline a valuable intermediate for synthesizing agrochemical active ingredients. The trifluoromethyl group is well-established in enhancing the environmental stability and bioavailability of herbicides and fungicides [6], and the differentiated ortho-substitution pattern of this compound offers unique reactivity profiles not accessible with simpler analogs.

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